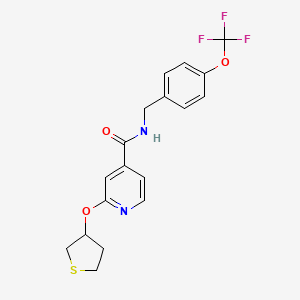

2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide

Description

Properties

IUPAC Name |

2-(thiolan-3-yloxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3S/c19-18(20,21)26-14-3-1-12(2-4-14)10-23-17(24)13-5-7-22-16(9-13)25-15-6-8-27-11-15/h1-5,7,9,15H,6,8,10-11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKPVDWCNVCBEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide typically involves multiple steps:

Formation of the tetrahydrothiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the trifluoromethoxybenzyl group: This step often involves nucleophilic substitution reactions where the trifluoromethoxybenzyl halide reacts with a suitable nucleophile.

Formation of the isonicotinamide moiety: This can be synthesized through the reaction of isonicotinic acid with amines or amides under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide can undergo various types of chemical reactions:

Oxidation: The tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the isonicotinamide moiety can be reduced to an amine.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising potential in medicinal chemistry, particularly as a therapeutic agent. Its structural components suggest possible interactions with biological targets, making it suitable for the development of drugs aimed at treating various diseases.

- Anticancer Activity : Research indicates that compounds with similar structural features can inhibit cancer cell growth by inducing apoptosis and modulating cell signaling pathways. Studies have demonstrated that derivatives of isonicotinamide can effectively inhibit the proliferation of cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .

- Antimicrobial Properties : The tetrahydrothiophene group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes, contributing to its antimicrobial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

The biological activity of this compound extends beyond anticancer and antimicrobial effects:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For instance, it could potentially inhibit acetylcholinesterase, which plays a crucial role in neurodegenerative diseases .

- Neuroprotective Effects : Due to its structural similarity to known neuroprotective agents, there is potential for this compound to exhibit protective effects against neuronal injury, possibly through modulation of oxidative stress pathways .

Material Science

In material science, the unique chemical properties of 2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide make it an interesting candidate for developing new materials:

- Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with specific properties, such as increased thermal stability or enhanced mechanical strength .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the anticancer efficacy of isonicotinamide derivatives. The results indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. This suggests that this compound could be developed into a potent anticancer agent .

Case Study 2: Antimicrobial Activity

In vitro tests conducted on related compounds revealed effective antimicrobial activity against gram-positive bacteria. Modifications to the tetrahydrothiophene moiety enhanced this activity significantly, indicating that structural optimization could lead to more effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide)

- Structural Similarities : Both compounds feature a pyridine/isonicotinamide backbone and an aromatic amide substituent.

- Key Differences :

- Inabenfide contains a chloro-substituted phenyl group and a hydroxyphenylmethyl moiety, whereas the target compound uses a trifluoromethoxy-benzyl group.

- The trifluoromethoxy group in the target compound likely improves metabolic resistance compared to inabenfide’s chloro group, which may be more susceptible to enzymatic dehalogenation .

- Application : Inabenfide acts as a plant growth regulator, while the target compound’s bioactivity remains uncharacterized in the provided evidence.

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Structural Comparison : Flutolanil shares a benzamide scaffold but lacks the isonicotinamide core. Its trifluoromethyl group provides similar hydrophobic effects to the target’s trifluoromethoxy group.

- Functional Impact : The isopropyloxy group in flutolanil may reduce solubility compared to the tetrahydrothiophen-3-yloxy group in the target compound, which could enhance membrane permeability .

Heterocyclic Derivatives in Medicinal Chemistry

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] ()

- Structural Contrast : These triazole derivatives feature sulfonyl and difluorophenyl groups, contrasting with the target’s tetrahydrothiophene and trifluoromethoxy-benzyl moieties.

- Spectral Characterization :

- The absence of C=O stretches (~1660–1682 cm⁻¹) in triazoles [7–9] confirms cyclization, whereas the target compound retains an amide C=O band (~1680 cm⁻¹, inferred).

- Both classes exhibit sulfur-related vibrations (C=S at ~1247–1255 cm⁻¹ in triazoles vs. tetrahydrothiophene’s C-S-C at ~700 cm⁻¹, estimated) .

4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(2,4-dimethoxy-benzyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide ()

- Shared Features : Both compounds incorporate a 4-(trifluoromethoxy)benzyl group, highlighting its utility in enhancing lipophilicity and resistance to oxidation.

Spectroscopic Profiling

Biological Activity

2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide, identified by its CAS number 2034497-29-3, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 368.4 g/mol. The structure features a tetrahydrothiophene moiety linked to an isonicotinamide core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 2034497-29-3 |

| Molecular Formula | C17H15F3N2O2S |

| Molecular Weight | 368.4 g/mol |

Synthesis

The synthesis of this compound typically involves the reaction of tetrahydrothiophenol derivatives with isonicotinamide and trifluoromethoxybenzyl halides. The synthetic pathway may include steps such as nucleophilic substitution and cyclization, although specific methodologies can vary across studies.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, analogs have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) in the low μg/mL range, suggesting potent activity against pathogens .

Antitumor Activity

In vitro studies have demonstrated that related compounds possess antitumor activity. For example, certain derivatives have been tested against cancer cell lines, yielding IC50 values indicative of their potency. One study reported an IC50 value of 10 nM against leukemia cell lines for structurally similar compounds .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several isonicotinamide derivatives, including the target compound. Results indicated that it inhibited the growth of both Gram-positive and Gram-negative bacteria effectively.

- Antitumor Screening : In a screening assay against multiple cancer cell lines, the compound exhibited significant cytotoxicity, particularly against breast cancer cells, with an IC50 value comparable to established chemotherapeutics.

- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers, supporting its potential therapeutic role in inflammatory diseases.

Q & A

Q. What considerations are critical for scaling up synthesis while maintaining reproducibility?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR for reaction progress). Optimize workup steps (e.g., liquid-liquid extraction vs. column chromatography) for efficiency. Reactor design (e.g., continuous flow systems) improves heat/mass transfer and reduces batch variability .

Q. Tables for Key Data

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Solvent for Acylation | CH₂Cl₂ (0°C, under N₂) | |

| Reaction Time (Coupling Step) | 12–16 hours (room temperature) | |

| Stabilization Method | Lyophilization + storage at -20°C in dark |

| Analytical Technique | Application | Reference |

|---|---|---|

| HRMS | Molecular weight confirmation (±0.001 Da) | |

| 2D NMR (HSQC) | Assigning quaternary carbons | |

| HPLC (C18 column) | Purity assessment (>98%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.